1,1-Cyclohexanedimethanol

Overview

Description

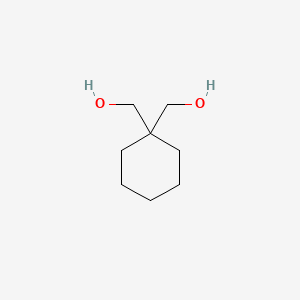

1,1-Cyclohexanedimethanol (CAS: 194023-45-5) is a cycloaliphatic diol with two hydroxymethyl groups attached to the same carbon atom of the cyclohexane ring. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol (inferred from structural analogs) . Current research highlights its use as an antimicrobial agent in combination with other compounds, such as 1,2-cyclohexanedimethanol and 2,2,4,4-tetramethyl-1,3-cyclobutanediol, to enhance biocidal efficacy . However, detailed thermal or mechanical property data for polymers derived from this compound remain scarce in the literature.

Preparation Methods

Direct Synthesis from Cyclohexanone and Formaldehyde

Method Overview:

A widely adopted laboratory-scale synthesis involves the condensation of cyclohexanone with formaldehyde in the presence of a base, followed by crystallization and purification.

- Reactants: Cyclohexanone, formaldehyde solution, methanol, sodium hydroxide.

- Procedure:

- Combine cyclohexanone, formaldehyde (aqueous), and methanol in a flask with mechanical stirring.

- Heat the mixture to 40 °C.

- Add sodium hydroxide solution dropwise over 20 minutes, maintaining the temperature at 40 °C.

- After complete addition, continue stirring at 40 °C for 10 minutes, then raise the temperature to 45 °C for 40 more minutes.

- Cool the mixture to room temperature, inducing crystallization.

- Add water and adjust pH from 12 to 7 using dilute formic acid.

- Remove methanol by distillation, filter, wash the crystals, and dry at 40 °C.

- Optional: Recrystallize from a 9:1 water/ethanol mixture for higher purity.

Key Data Table: Direct Synthesis Parameters

| Parameter | Value/Condition |

|---|---|

| Cyclohexanone | 40.0 g (0.350 mol) |

| Formaldehyde (44.8% sol.) | 51.6 g (0.770 mol) |

| Methanol | 52.0 g |

| Sodium hydroxide (49.9%) | 30.9 g (0.385 mol) |

| Addition time (NaOH) | 20 min (dropwise) |

| Reaction temp (initial) | 40 °C |

| Reaction temp (final) | 45 °C (40 min) |

| pH adjustment | Formic acid (10% sol.), to pH 7 |

| Yield | 81% (purity 99.9%) |

Research Findings:

This method provides high purity (up to 99.9%) and a substantial yield (81%). The process is straightforward and suitable for both laboratory and pilot-scale production, with the key variables being temperature control and pH adjustment during work-up.

Catalytic Hydrogenation of Cyclohexanedicarboxylic Acid Esters

Method Overview:

Industrial-scale synthesis often utilizes the catalytic hydrogenation of dialkyl cyclohexanedicarboxylates, typically derived from aromatic dicarboxylic acid dialkyl esters (such as dialkyl terephthalate).

- Step 1: Hydrogenation of dialkyl terephthalate to dialkyl 1,4-cyclohexanedicarboxylate using a ruthenium-supported catalyst in a fixed-bed reactor.

- Step 2: Further hydrogenation of the resulting dialkyl cyclohexanedicarboxylate to 1,1-cyclohexanedimethanol using a copper-containing (often copper-chromite) catalyst.

Key Data Table: Catalytic Hydrogenation Parameters

| Parameter | Value/Condition |

|---|---|

| Catalyst (Step 1) | Ruthenium-supported |

| Catalyst (Step 2) | Copper-containing (e.g., copper-chromite) |

| Reaction temperature (Step 2) | 225–280 °C |

| Hydrogen pressure | 185–300 kgf/cm² |

| H₂ gas supply rate | 1–40 cm/s (superficial linear velocity) |

| Reactor type | Fixed-bed, continuous |

| Typical product purity | ≥95% (post-reaction, before purification) |

| By-product minimization | Optimized by controlling flow and temp. |

Research Findings:

This method is highly efficient for large-scale production, with the continuous fixed-bed process enabling high throughput and consistent product quality. The process achieves nearly quantitative conversion of ester groups to hydroxymethyl groups, resulting in a high-purity product.

Alternative Synthetic Routes

Some literature sources discuss alternative, more complex synthetic strategies involving protected intermediates, such as dioxane derivatives and functionalized cyclohexane precursors. These routes are typically reserved for the synthesis of substituted or functionalized analogs and are less common for the direct preparation of this compound itself.

Comparative Summary Table of Preparation Methods

| Method | Scale | Yield (%) | Purity (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Direct synthesis (cyclohexanone + formaldehyde) | Lab/Pilot | 81 | 99.9 | Simple, high purity, scalable | Requires careful temp/pH control |

| Catalytic hydrogenation (ester route) | Industrial | ≥95 | ≥95 | High throughput, continuous | Requires specialized catalysts |

| Alternative (protected intermediates) | Research | ~67 | Variable | Useful for analogs/derivatives | Complex, lower yield |

Chemical Reactions Analysis

1,1-Cyclohexanedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Polyester Production

CHDM serves as a key monomer in the synthesis of various polyester resins, significantly influencing their mechanical and thermal properties. The incorporation of CHDM into polyesters such as polyethylene terephthalate (PET) enhances their strength, clarity, and solvent resistance. Notably, copolymers formed with CHDM exhibit improved processability and reduced crystallinity compared to traditional PET homopolymers. This modification leads to the development of glycol-modified polyethylene terephthalate (PETG), which finds applications in electronics, automotive components, and medical devices .

| Polyester Type | Properties Enhanced by CHDM | Applications |

|---|---|---|

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | Superior thermal stability and chemical resistance | Fiber industry, automotive parts |

| Glycol-modified PET (PETG) | Improved clarity and processability | Medical devices, packaging |

| Biodegradable polyesters | Enhanced thermal stability and mechanical properties | Eco-friendly products |

Advanced Amorphous and Semi-Crystalline Polyesters

Recent studies have focused on developing advanced amorphous and semi-crystalline polyesters using CHDM as a building block. These materials are characterized by their superior barrier properties and thermal stability, making them suitable for high-performance applications in flexible electronics and smart films . The unique structure of CHDM allows for the synthesis of copolyesters with tailored properties that meet specific industrial requirements.

Epoxy Resins

CHDM is also utilized in producing 1,4-cyclohexanedimethanol diglycidyl ether, which serves as an epoxy diluent. This application is crucial for reducing the viscosity of epoxy resins during processing while maintaining desirable mechanical properties post-curing. The versatility of CHDM in epoxy formulations enhances their applicability in coatings and adhesives .

Case Study 1: Development of Biodegradable Polyesters

Researchers have explored the incorporation of CHDM into biodegradable poly(butylene-co-1,4-cyclohexanedimethylene carbonate) (PBCC). The study revealed that increasing the concentration of CHDM significantly improved the thermal stability and mechanical properties of the resulting copolymers. This advancement suggests potential applications in sustainable packaging solutions .

Case Study 2: Polyester Fiber Production

In a study conducted by Eastman Chemical Company, PCT fibers were synthesized using CHDM as a key component. The resulting fibers demonstrated enhanced clarity and superior mechanical properties compared to traditional polyester fibers. These attributes have led to their application in high-performance textiles .

Mechanism of Action

The mechanism by which 1,1-Cyclohexanedimethanol exerts its effects is primarily through its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids to produce polyesters. The molecular targets and pathways involved include the catalytic sites on the polymerization catalysts and the reactive intermediates formed during the reaction .

Comparison with Similar Compounds

Comparison with 1,4-Cyclohexanedimethanol (CHDM)

Structural and Isomeric Differences

- 1,1-Cyclohexanedimethanol: Hydroxymethyl groups are on the same carbon, creating steric hindrance that may limit polymer chain mobility.

- 1,4-Cyclohexanedimethanol: Hydroxymethyl groups are positioned para to each other, enabling efficient polymer chain packing. CHDM exists as a mixture of cis/trans isomers (≈1:3 ratio), which influences crystallinity and thermal stability in polymers .

Key Findings :

- CHDM is critical in high-performance polymers. For example, Mitsubishi Chemical’s Durabio-PC (a CHDM-based polycarbonate) achieves superior processability and toughness .

- PETG, synthesized with CHDM, is favored in 3D printing due to its amorphous structure and shape-memory properties .

- CHDM’s para-substitution enhances barrier properties in PCT, making it suitable for chemical-resistant packaging .

Comparison with 1,2-Cyclohexanedimethanol

1,2-Cyclohexanedimethanol, like 1,1- and 1,4-isomers, is a cycloaliphatic diol. It is mentioned in antimicrobial compositions but lacks detailed studies on polymer applications .

Comparison with 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

This bicyclic diol is noted for its rigidity and thermal stability. While it is used alongside this compound in antimicrobial blends , its sterically hindered structure contrasts with CHDM’s flexibility. Copolymers combining rigid bicyclic diols (e.g., citric acid-derived OPD) with CHDM demonstrate balanced mechanical strength and flexibility .

Other Related Cycloaliphatic Diols

- Tricyclodecanedimethanol: Used in PET recycling to enhance thermal stability .

- Bio-based diols (e.g., isosorbide) : Often copolymerized with CHDM to improve sustainability without sacrificing performance .

Biological Activity

1,1-Cyclohexanedimethanol (CHDM) is a diol compound with the molecular formula . It is primarily used in the production of polyesters and as a chemical intermediate. This article explores its biological activity, including toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula :

- CAS Number : 250594

- Structure : The compound features two hydroxymethyl groups attached to a cyclohexane ring.

Metabolism and Toxicokinetics

This compound undergoes metabolic oxidation in the body. Key findings include:

- Metabolites : The primary metabolites identified are 4-hydroxymethylcyclohexanecarboxylic acid and cyclohexanedicarboxylic acid. Approximately 68% of the compound is excreted as cyclohexanedicarboxylic acid in urine .

- Toxicity Profile : In acute toxicity studies, the median lethal dose (LD50) for oral exposure in rats was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity. Sub-lethal effects included weakness and vasodilation .

Acute Toxicity

- Oral Toxicity : LD50 > 2000 mg/kg in rats.

- Dermal Exposure : Temporary emergency exposure limits were established at various concentrations .

Repeated Dose Toxicity

- No significant treatment-related effects on mortality or body weight were observed in subchronic studies. The no-observed-adverse-effect levels (NOAELs) were determined to be 479 mg/kg/day for males and 754 mg/kg/day for females .

Genotoxicity

- This compound did not induce mutations in several assays, including:

Reproductive and Developmental Toxicity

The compound does not exhibit specific reproductive or developmental toxicity. Any observed developmental effects were secondary to maternal toxicity at high doses . In a study involving repeated doses during pre-mating periods, no adverse reproductive outcomes were noted.

Polyester Production

Recent studies have highlighted the use of CHDM in synthesizing polyesters from biomass sources. These polyesters demonstrate favorable thermal properties and crystallization behavior, making them suitable for various applications in materials science .

Environmental Impact

Research indicates that CHDM is biodegradable under certain conditions, which is beneficial for its application in sustainable materials. Its low toxicity profile suggests minimal environmental risk when used appropriately .

Summary of Biological Activity

| Parameter | Value/Observation |

|---|---|

| LD50 (Oral) | >2000 mg/kg |

| NOAEL (Repeated Dose) | Males: 479 mg/kg/day; Females: 754 mg/kg/day |

| Genotoxicity | Negative in multiple assays |

| Reproductive Toxicity | No specific effects noted |

| Biodegradability | Yes |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-cyclohexanedimethanol, and how do reaction conditions influence isomer ratios?

- Methodological Answer : The synthesis of 1,1-CHDM typically involves catalytic hydrogenation of dimethyl cyclohexanedicarboxylate derivatives. For example, this compound can react with acetylene in an aprotic polar solvent to produce novel vinyl ether compounds like 1,1-bis[(ethenyloxy)methyl]cyclohexane . Isomer ratios (cis/trans) are influenced by reaction temperature, catalyst type (e.g., PtO₂ or Pd/C), and solvent polarity. Industrial processes often yield ~70% trans and 30% cis isomers, but ratios can be adjusted via selective crystallization or distillation .

| Isomer Ratio Control | Conditions | Typical Ratio (trans:cis) |

|---|---|---|

| Standard Hydrogenation | 100°C, PtO₂ | 70:30 |

| Low-Temperature Process | 50°C, Pd/C | 60:40 |

Q. How can researchers characterize the cis/trans isomer composition of 1,1-CHDM in experimental settings?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for isomer quantification. Nuclear magnetic resonance (NMR), particularly ¹³C NMR, distinguishes cis/trans configurations by analyzing hydroxyl group coupling patterns. For example, GC analysis of UNOXOL™ Diol (a 1,3/1,4-CHDM mixture) resolves isomers using a DB-5 column with flame ionization detection . Differential scanning calorimetry (DSC) can also identify isomer-specific melting points (e.g., trans-CHDM melts at ~70°C, cis at ~50°C) .

Q. What safety protocols are critical when handling 1,1-CHDM in laboratory settings?

- Methodological Answer : Toxicity studies indicate moderate acute toxicity (oral LD₅₀ in rats: 3200 mg/kg). Researchers should use fume hoods to minimize inhalation of dust/volatiles and wear nitrile gloves to prevent dermal exposure. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste. Chronic exposure risks necessitate regular air monitoring and adherence to REACH guidelines .

Advanced Research Questions

Q. How does the isomer ratio of 1,1-CHDM affect the mechanical properties of UV-cured polymers, and what experimental approaches quantify these effects?

- Methodological Answer : Trans isomers enhance rigidity due to their linear conformation, while cis isomers improve flexibility. In UV-cured diacrylate monomers, increasing trans-1,1-CHDM content raises glass transition temperature (Tg) by ~15°C and tensile strength by 20%. Methods:

-

Dynamic Mechanical Analysis (DMA) : Measures storage modulus (E') and Tg.

-

Tensile Testing : ASTM D638 for stress-strain curves.

-

FTIR Spectroscopy : Tracks crosslinking density via C=O bond conversion .

Isomer Ratio Tg (°C) Tensile Strength (MPa) 70% trans 85 45 50% trans 70 35

Q. What strategies resolve contradictions in toxicity data for 1,1-CHDM in biomedical applications?

- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 500–2000 µg/mL) arise from differences in cell lines (e.g., HepG2 vs. HEK293) and exposure durations. Researchers should:

- Use standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Conduct comparative in vitro/in vivo studies with controls (e.g., polyethylene glycol).

- Apply computational models (QSAR) to predict metabolite interactions .

Q. How can enzymatic methods improve the sustainability of 1,1-CHDM synthesis?

- Methodological Answer : Engineered alcohol oxidases (AOX) enable greener synthesis by oxidizing 1,4-cyclohexanedimethanol precursors under mild conditions (pH 7, 30°C). For example, E. coli-expressed AOX achieves 85% yield with 99% enantiomeric purity. Key steps:

- Biocatalyst Optimization : Directed evolution for thermal stability.

- Reaction Engineering : Fed-batch systems with NAD⁺ cofactor recycling.

- Analytical Validation : HPLC with chiral columns to confirm purity .

Q. Data Contradiction Analysis

Q. Why do studies report varying thermal stability for 1,1-CHDM-based polyesters?

- Methodological Answer : Discrepancies stem from polymer backbone composition (e.g., terephthalate vs. isophthalate) and testing protocols. To reconcile

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQHILJRHBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949427 | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-60-8 | |

| Record name | 1,1-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.